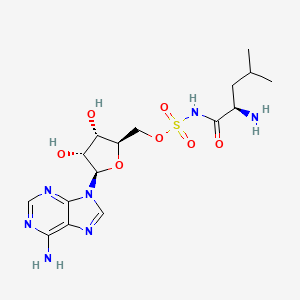

Leu-AMS R enantiomer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2R)-2-amino-4-methylpentanoyl]sulfamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N7O7S/c1-7(2)3-8(17)15(26)22-31(27,28)29-4-9-11(24)12(25)16(30-9)23-6-21-10-13(18)19-5-20-14(10)23/h5-9,11-12,16,24-25H,3-4,17H2,1-2H3,(H,22,26)(H2,18,19,20)/t8-,9-,11-,12-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEDFDTWJLGMBO-BDMGVTFQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N7O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of Leu-AMS R-Enantiomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The R-enantiomer of Leucyl-adenylate sulfamate (Leu-AMS) is a potent and specific inhibitor of Leucyl-tRNA Synthetase (LRS), a critical enzyme in protein synthesis and a key regulator of the mTORC1 signaling pathway. This guide provides an in-depth analysis of the mechanism of action of the Leu-AMS R-enantiomer, consolidating available data on its inhibitory effects, outlining detailed experimental protocols for its characterization, and visualizing the intricate signaling pathways it modulates. Understanding the specific interactions and downstream cellular consequences of this enantiomer is paramount for its potential development as a therapeutic agent, particularly in oncology and metabolic disorders.

Introduction

Leucyl-tRNA Synthetase (LRS) performs a dual role within the cell. Its canonical function is the ATP-dependent ligation of leucine to its cognate tRNA (tRNALeu), an essential step in protein translation. Beyond this fundamental role, LRS has emerged as a critical intracellular leucine sensor that, upon binding to leucine, activates the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway. The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism.

Leu-AMS, a stable analog of the leucyl-adenylate intermediate formed during the aminoacylation reaction, acts as a powerful inhibitor of LRS. While much of the literature discusses Leu-AMS as a racemate, emerging evidence suggests stereospecificity in its interaction with LRS. This guide focuses on the R-enantiomer of Leu-AMS, dissecting its mechanism of action on both the catalytic and signaling functions of LRS.

Mechanism of Action: A Dual Inhibition Strategy

The Leu-AMS R-enantiomer exerts its effects by targeting the two primary functions of LRS:

-

Inhibition of Catalytic Activity: The R-enantiomer of Leu-AMS acts as a competitive inhibitor by binding to the active site of LRS, mimicking the leucyl-adenylate intermediate. This occupation of the active site prevents the binding of leucine and ATP, thereby halting the synthesis of Leu-tRNALeu. The disruption of this crucial step in protein synthesis can lead to cell growth arrest and apoptosis.

-

Modulation of mTORC1 Signaling: LRS, in its leucine-bound state, interacts with the RagD GTPase, a key component of the Rag GTPase heterodimer that is essential for mTORC1 activation at the lysosomal surface. By binding to the leucine-binding site of LRS, the Leu-AMS R-enantiomer is expected to prevent the conformational changes necessary for the LRS-RagD interaction. This disruption effectively uncouples intracellular leucine levels from mTORC1 activation, leading to the downregulation of downstream signaling cascades that control cell growth and proliferation.

Quantitative Analysis of LRS Inhibition

While specific quantitative data for the Leu-AMS R-enantiomer is not extensively available in publicly accessible literature, the inhibitory activity of the racemic Leu-AMS has been characterized. It is crucial for future research to dissect the enantiomer-specific contributions to this inhibition.

| Inhibitor | Target | Assay Type | Reported IC50 | Reference |

| Leu-AMS (racemate) | Leucyl-tRNA Synthetase (LRS) | Enzymatic Assay | 22.34 nM | [1] |

Further studies are required to determine the specific IC50 and binding affinity (Kd) of the Leu-AMS R-enantiomer.

Signaling Pathway Modulation

The interaction of the Leu-AMS R-enantiomer with LRS initiates a cascade of events that ultimately leads to the inhibition of the mTORC1 signaling pathway.

References

Chiral Synthesis of Leu-AMS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucyl-aminomethylsulfonate (Leu-AMS), a stable analogue of the leucyl-adenylate intermediate, is a pivotal tool in the study of leucyl-tRNA synthetase (LARS) and its multifaceted roles in cellular processes. As a potent inhibitor of LARS, Leu-AMS allows for the detailed investigation of the enzyme's catalytic mechanism and its non-canonical functions, particularly in the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2][3] This technical guide provides a comprehensive overview of the chiral synthesis of L-Leu-AMS, including detailed experimental protocols and a summary of relevant quantitative data. The methodologies presented are compiled from established synthetic strategies for aminoacyl-sulfamoyl adenylate analogues.

Core Synthesis Strategy

The chiral synthesis of L-Leu-AMS is a multi-step process that involves the preparation of a protected adenosine sulfamate intermediate, followed by coupling with a protected L-leucine, and subsequent deprotection to yield the final product. The stereochemistry of the leucine moiety is preserved throughout the synthesis by the use of appropriate protecting groups.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of aminoacyl-sulfamoyl adenylate analogues.

Part 1: Synthesis of 5'-Sulfamoyladenosine

This part of the synthesis focuses on the preparation of the key adenosine intermediate.

1.1: Synthesis of 2',3'-O-Isopropylideneadenosine

-

Reaction: Adenosine is reacted with 2,2-dimethoxypropane in the presence of an acid catalyst to protect the 2' and 3' hydroxyl groups of the ribose sugar.

-

Materials: Adenosine, 2,2-dimethoxypropane, p-toluenesulfonic acid, Acetone.

-

Procedure:

-

Suspend adenosine (1 equivalent) in acetone.

-

Add 2,2-dimethoxypropane (1.5 equivalents) and p-toluenesulfonic acid (0.1 equivalents).

-

Stir the mixture at room temperature for 24 hours.

-

Neutralize the reaction with sodium bicarbonate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol.

-

1.2: Synthesis of 2',3'-O-Isopropylidene-5'-O-sulfamoyladenosine

-

Reaction: The protected adenosine is sulfamoylated at the 5' position using sulfamoyl chloride.

-

Materials: 2',3'-O-Isopropylideneadenosine, Sulfamoyl chloride, Pyridine.

-

Procedure:

-

Dissolve 2',3'-O-Isopropylideneadenosine (1 equivalent) in anhydrous pyridine.

-

Cool the solution to 0°C.

-

Add sulfamoyl chloride (1.2 equivalents) portion-wise while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 4 hours and then at room temperature overnight.

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Part 2: Chiral Coupling and Deprotection

This section details the coupling of the chiral leucine moiety to the adenosine intermediate.

2.1: Synthesis of N-Boc-L-leucine N-hydroxysuccinimide ester (Boc-L-Leu-OSu)

-

Reaction: N-Boc-L-leucine is activated with N-hydroxysuccinimide to facilitate amide bond formation.

-

Materials: N-Boc-L-leucine, N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC), Dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Boc-L-leucine (1 equivalent) and NHS (1.1 equivalents) in DCM.

-

Cool the solution to 0°C.

-

Add a solution of DCC (1.1 equivalents) in DCM dropwise.

-

Stir the mixture at 0°C for 2 hours and then at room temperature overnight.

-

Filter off the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

-

2.2: Synthesis of 2',3'-O-Isopropylidene-5'-O-[N-(N-Boc-L-leucyl)sulfamoyl]adenosine

-

Reaction: The activated L-leucine is coupled to the 5'-sulfamoyladenosine intermediate.

-

Materials: 2',3'-O-Isopropylidene-5'-O-sulfamoyladenosine, Boc-L-Leu-OSu, Cesium carbonate (Cs2CO3), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 2',3'-O-Isopropylidene-5'-O-sulfamoyladenosine (1 equivalent) and Boc-L-Leu-OSu (1.2 equivalents) in anhydrous DMF.

-

Add Cs2CO3 (1.5 equivalents) to the mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

-

2.3: Synthesis of L-Leucyl-aminomethylsulfonate (L-Leu-AMS)

-

Reaction: The Boc and isopropylidene protecting groups are removed under acidic conditions to yield the final product.

-

Materials: 2',3'-O-Isopropylidene-5'-O-[N-(N-Boc-L-leucyl)sulfamoyl]adenosine, Trifluoroacetic acid (TFA), Water.

-

Procedure:

-

Dissolve the protected Leu-AMS precursor in a mixture of TFA and water (e.g., 80% aqueous TFA).

-

Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Remove the solvent under reduced pressure.

-

Co-evaporate with toluene to remove residual TFA.

-

The crude product can be purified by preparative HPLC.

-

Data Presentation

| Step No. | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1.1 | Isopropylidene protection | Adenosine | 2,2-dimethoxypropane, p-TsOH | 2',3'-O-Isopropylideneadenosine | ~90 |

| 1.2 | Sulfamoylation | 2',3'-O-Isopropylideneadenosine | Sulfamoyl chloride, Pyridine | 2',3'-O-Isopropylidene-5'-O-sulfamoyladenosine | ~75 |

| 2.1 | Leucine activation | N-Boc-L-leucine | NHS, DCC | Boc-L-Leu-OSu | >95 |

| 2.2 | Coupling reaction | 2',3'-O-Isopropylidene-5'-O-sulfamoyladenosine | Boc-L-Leu-OSu, Cs2CO3 | Protected L-Leu-AMS | ~80 |

| 2.3 | Deprotection | Protected L-Leu-AMS | TFA, Water | L-Leu-AMS | ~95 |

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Visualizations

Logical Workflow for the Chiral Synthesis of L-Leu-AMS

References

- 1. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to Leu-AMS: Discovery, Historical Context, and Applications in Elucidating the mTORC1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucyl-sulfamoyl-adenylate (Leu-AMS) is a non-hydrolyzable aminoacyl-adenylate analog of the leucyl-AMP intermediate formed during the charging of tRNALeu by leucyl-tRNA synthetase (LARS1). Its significance in cellular biology and drug discovery stems from its potent and specific inhibition of the catalytic activity of LARS1. This technical guide provides a comprehensive overview of the discovery and historical context of Leu-AMS, its mechanism of action, and its application as a critical tool to dissect the dual functions of LARS1 in both protein synthesis and the leucine-sensing arm of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. Detailed experimental protocols and quantitative data are presented to facilitate its use in research settings.

Discovery and Historical Context

The development of aminoacyl-AMP analogs was driven by the need for stable molecules that could mimic the transient intermediates of the aminoacyl-tRNA synthetase reaction. These analogs have been instrumental in structural and functional studies of these essential enzymes. Leu-AMS, a leucyl-sulfamoyl-adenylate, emerged from these efforts as a potent inhibitor of leucyl-tRNA synthetase (LARS1)[1][2].

Initially, research focused on the role of LARS1 in protein synthesis, its canonical function. However, subsequent studies revealed a "moonlighting" function for LARS1 as an intracellular leucine sensor that activates the mTORC1 pathway, a central regulator of cell growth and proliferation[3][4]. The discovery that some compounds could inhibit the leucine-sensing function of LARS1 without affecting its catalytic activity spurred further investigation into the distinct mechanisms governing these two roles[5].

Leu-AMS and its derivatives were synthesized and characterized as potent inhibitors of the catalytic activity of LARS1. This specificity made Leu-AMS an invaluable tool to uncouple the catalytic function of LARS1 from its signaling function, allowing researchers to probe the intricacies of the leucine-mTORC1 pathway independently of global protein synthesis inhibition. More recently, derivatives of leucyladenylate sulfamates have been explored as potential anticancer agents by targeting the LARS1-mediated activation of mTORC1, particularly in cancers exhibiting hyperactive mTORC1 signaling.

Mechanism of Action

Leu-AMS acts as a competitive inhibitor of LARS1 by binding tightly to the catalytic site, mimicking the leucyl-AMP intermediate. This binding prevents the subsequent transfer of leucine to its cognate tRNA, thereby inhibiting protein synthesis.

Crucially, while Leu-AMS potently inhibits the catalytic (aminoacylation) activity of LARS1, it does not interfere with the leucine-induced conformational changes in LARS1 that are necessary for its interaction with the RagD GTPase and subsequent activation of mTORC1. This differential effect is key to its utility in research.

Quantitative Data

The following table summarizes the key quantitative data for Leu-AMS.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for LARS1 (catalytic activity) | 22.34 nM | In vitro | |

| Effect on Leucine-induced S6K phosphorylation (mTORC1 activity) | No effect | HEK293T cells | |

| Cytotoxicity | Highly cytotoxic | Cancer and normal cell lines |

Experimental Protocols

Cell Culture and Transfection of HEK293T Cells

HEK293T cells are a common model for studying mTORC1 signaling.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM), high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Plasmid DNA (e.g., Myc-LARS1)

-

Transfection reagent (e.g., Lipofectamine 2000 or PEI)

-

Opti-MEM

Protocol:

-

Cell Culture:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Passage cells when they reach 80-90% confluency. To passage, wash the cells with PBS, detach them with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for plating.

-

-

Transfection:

-

The day before transfection, seed cells in 6-well plates to be 70-80% confluent at the time of transfection.

-

On the day of transfection, prepare two tubes for each well to be transfected.

-

Tube 1: Dilute plasmid DNA in Opti-MEM.

-

Tube 2: Dilute the transfection reagent in Opti-MEM.

-

Combine the contents of the two tubes, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.

-

Add the DNA-transfection reagent complex dropwise to the cells.

-

Incubate for 4-6 hours, then replace the medium with fresh complete medium.

-

Assay for protein expression 24-48 hours post-transfection.

-

In Vitro mTORC1 Kinase Assay

This assay directly measures the kinase activity of immunoprecipitated mTORC1.

Materials:

-

HEK293T cells

-

Lysis buffer (e.g., CHAPS-based)

-

Antibodies for immunoprecipitation (e.g., anti-Raptor)

-

Protein A/G sepharose beads

-

Kinase assay buffer (containing ATP and MgCl2)

-

Substrate (e.g., recombinant 4E-BP1 or S6K1)

-

SDS-PAGE and Western blotting reagents

-

Antibodies for detection (e.g., anti-phospho-4E-BP1)

Protocol:

-

Cell Lysis and Immunoprecipitation:

-

Lyse cells and immunoprecipitate mTORC1 using an anti-Raptor antibody and protein A/G beads.

-

Wash the immunoprecipitates extensively with lysis buffer.

-

-

Kinase Reaction:

-

Resuspend the immunoprecipitated mTORC1 in kinase assay buffer.

-

Add the purified substrate (e.g., 4E-BP1).

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

-

Detection:

-

Analyze the reaction products by SDS-PAGE and Western blotting using a phospho-specific antibody against the substrate.

-

X-Ray Crystallography of LARS1 in Complex with Leu-AMS

Determining the crystal structure provides atomic-level insights into the binding of Leu-AMS.

Materials:

-

Expression vector for LARS1

-

E. coli expression strain

-

Purification resins (e.g., Ni-NTA, size exclusion chromatography)

-

Leu-AMS

-

Crystallization screens and plates

-

Cryoprotectant

Protocol:

-

Protein Expression and Purification:

-

Express recombinant LARS1 in E. coli.

-

Purify the protein using a combination of affinity and size exclusion chromatography.

-

-

Complex Formation and Crystallization:

-

Incubate the purified LARS1 with an excess of Leu-AMS.

-

Set up crystallization trials using vapor diffusion (hanging or sitting drop) with various crystallization screens.

-

Optimize crystallization conditions (e.g., precipitant concentration, pH, temperature).

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the data and solve the crystal structure using molecular replacement.

-

Surface Plasmon Resonance (SPR) for LARS1-RagD Interaction

SPR can be used to quantitatively measure the binding affinity and kinetics between LARS1 and its interacting partners like RagD.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified LARS1 and RagD proteins

-

Immobilization reagents (e.g., EDC, NHS)

-

Running buffer

Protocol:

-

Ligand Immobilization:

-

Immobilize one of the proteins (e.g., LARS1) onto the sensor chip surface via amine coupling.

-

-

Analyte Binding:

-

Inject a series of concentrations of the other protein (the analyte, e.g., RagD) over the immobilized surface.

-

Monitor the binding response in real-time.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Visualizations

Signaling Pathway of LARS1-mediated mTORC1 Activation

Caption: LARS1-mediated mTORC1 signaling pathway in response to leucine.

Experimental Workflow for Studying Leu-AMS Effect on mTORC1 Signaling

Caption: Workflow for assessing Leu-AMS impact on mTORC1 signaling.

Conclusion

Leu-AMS is a powerful and specific inhibitor of the catalytic activity of LARS1. Its unique property of not affecting the leucine-sensing function of LARS1 in mTORC1 activation makes it an indispensable tool for researchers in cell biology and drug discovery. The detailed protocols and data presented in this guide are intended to provide a solid foundation for utilizing Leu-AMS to further unravel the complexities of nutrient sensing and cellular growth control.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. target.re.kr [target.re.kr]

- 4. Leucine-sensing mechanism of leucyl-tRNA synthetase 1 for mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Imperative: A Technical Guide to the Biological Activity of Leu-AMS Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucyl-tRNA synthetase (LRS) has emerged as a critical enzyme in cellular physiology, not only for its canonical role in protein synthesis but also as a key intracellular sensor of leucine for the activation of the mTORC1 signaling pathway. Inhibition of LRS presents a compelling therapeutic strategy for various diseases, including bacterial infections and cancer. Leucyl-adenylate sulfamate (Leu-AMS) is a stable analog of the leucyl-adenylate reaction intermediate and acts as a potent inhibitor of LRS. This technical guide delves into the biological activity of the enantiomers of Leu-AMS, highlighting the principle of stereospecificity in LRS inhibition. It provides a comprehensive overview of the underlying mechanisms, quantitative data on inhibitor potency, detailed experimental protocols for assessing biological activity, and visual representations of key pathways and workflows.

Introduction: The Dual Role of Leucyl-tRNA Synthetase

Aminoacyl-tRNA synthetases are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, the first step in protein biosynthesis.[1] Human cytosolic leucyl-tRNA synthetase (LRS) performs this vital function but also possesses a "moonlighting" role as a direct sensor of intracellular leucine levels.[2] In the presence of sufficient leucine, LRS interacts with the RagD GTPase, a key step in the activation of the mechanistic target of rapamycin complex 1 (mTORC1).[3][4] The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism.[5]

Given these dual functions, inhibitors of LRS have garnered significant interest. Leu-AMS, a non-hydrolyzable analog of the leucyl-AMP intermediate, competitively inhibits the aminoacylation active site of LRS. This inhibition can disrupt both protein synthesis and leucine-dependent mTORC1 signaling. Critically, the interaction between LRS and its substrates or inhibitors is highly dependent on stereochemistry. This guide focuses on the distinct biological activities of the (R)- and (S)-enantiomers of Leu-AMS and related inhibitors, providing a framework for their evaluation.

Stereospecific Inhibition of Leucyl-tRNA Synthetase

The active site of LRS is chiral and thus exhibits stereoselectivity towards its substrates and inhibitors. While direct comparative data for the enantiomers of Leu-AMS are not prevalent in publicly accessible literature, the principle of stereospecificity has been clearly demonstrated with other LRS inhibitors. For instance, studies on a novel class of benzoxaborole inhibitors targeting Mycobacterium tuberculosis LRS revealed a significant difference in potency between the (S) and (R) enantiomers.

Data Presentation: Enantiomeric Activity Comparison

The following table summarizes the inhibitory activity of the (S) and (R)-enantiomers of a 3-aminomethyl benzoxaborole inhibitor against M. tuberculosis LRS and the whole-cell activity against the bacterium. This data serves as a clear example of the importance of stereochemistry in the design of LRS inhibitors.

| Compound | Enantiomer | M. tuberculosis LRS IC50 (µM) | M. tuberculosis H37Rv MIC (µg/mL) |

| 1 | Racemate | Not Reported | Not Reported |

| 2 | (S)-isomer | 0.13 | 0.13 |

| 3 | (R)-isomer | 21 | > 100 |

| Data extracted from "Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase". |

As the data clearly indicates, the (S)-isomer is substantially more potent than the (R)-isomer, with a >160-fold difference in IC50 against the target enzyme. This highlights that only one enantiomer effectively fits into the chiral active site of LRS to exert its inhibitory effect. This principle is fundamental to the study of Leu-AMS enantiomers. The R-enantiomer of Leu-AMS is commercially available as a known potent inhibitor of LRS.

Signaling Pathways and Logical Relationships

The biological activity of Leu-AMS enantiomers is rooted in their interaction with LRS and the subsequent impact on downstream signaling. The following diagrams, generated using Graphviz, illustrate these relationships.

Diagram 1: LRS-Mediated mTORC1 Signaling Pathway

Caption: LRS as a leucine sensor for mTORC1 activation and its inhibition by Leu-AMS.

Diagram 2: Logical Flow of Stereospecific Inhibition

References

- 1. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Leu-AMS R Enantiomer in mTOR Signaling: A Technical Guide for Researchers

Introduction

The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Its activity is tightly controlled by a variety of upstream signals, including growth factors, energy status, and amino acids. Among amino acids, leucine is a particularly potent activator of mTOR complex 1 (mTORC1). This activation is primarily mediated by the leucyl-tRNA synthetase (LRS), which acts as a direct sensor of intracellular leucine levels.

Leucyl-adenylate sulfamate (Leu-AMS) is a stable analogue of the reaction intermediate leucyl-adenylate and a known inhibitor of LRS. While the racemic mixture of Leu-AMS has been studied, the specific roles of its individual stereoisomers, the R and S enantiomers, in modulating the mTOR signaling pathway have not been extensively characterized in publicly available scientific literature. This guide aims to provide a comprehensive overview of the known interactions and experimental approaches to further elucidate the function of the Leu-AMS R enantiomer in mTOR signaling, based on the current understanding of LRS-mediated mTORC1 activation.

The Leucine Sensing Pathway to mTORC1

The activation of mTORC1 by leucine is a multi-step process that occurs at the lysosomal surface.

-

Leucine Sensing by LRS: In the presence of sufficient leucine, LRS undergoes a conformational change.

-

Interaction with Rag GTPases: This conformational change allows LRS to interact with the RagD GTPase, a component of the Rag GTPase heterodimer (RagA/B-RagC/D) that is anchored to the lysosomal membrane by the Ragulator complex.

-

GTP Hydrolysis of RagD: LRS functions as a GTPase-activating protein (GAP) for RagD, promoting the hydrolysis of GTP to GDP.[1]

-

mTORC1 Recruitment and Activation: The resulting GDP-bound state of RagD, in concert with the GTP-bound state of RagA or RagB, recruits mTORC1 to the lysosome, where it is activated by Rheb.

This signaling cascade is depicted in the following diagram:

Leu-AMS as an Inhibitor of Leucyl-tRNA Synthetase

Expected Role of the this compound in mTOR Signaling

Based on the known mechanism of LRS in mTORC1 activation, the this compound could potentially act as an inhibitor of this pathway. By binding to LRS, it may prevent the conformational changes induced by leucine, thereby inhibiting the LRS-RagD interaction and subsequent mTORC1 activation.

The proposed mechanism of inhibition is illustrated below:

Experimental Protocols for Investigating the Role of this compound

To rigorously investigate the specific role of the this compound in mTOR signaling, a series of biochemical and cellular assays are required. The following sections outline key experimental protocols.

Leucyl-tRNA Synthetase (LRS) Activity Assay

This assay measures the aminoacylation activity of LRS, which is its canonical function. Inhibition of this activity by the this compound can be quantified.

Principle: The assay measures the attachment of radiolabeled leucine to its cognate tRNA by LRS.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing purified recombinant LRS, tRNALeu, ATP, and 3H-leucine in a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of the this compound (and S enantiomer as a control) to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a defined period.

-

Precipitation: Stop the reaction and precipitate the tRNA by adding trichloroacetic acid (TCA).

-

Washing: Wash the precipitate with cold TCA to remove unincorporated 3H-leucine.

-

Quantification: Dissolve the precipitate and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value.

In Vitro mTORC1 Kinase Assay

This assay directly measures the kinase activity of mTORC1 and can be used to assess the downstream effects of LRS inhibition by the this compound.

Principle: Immunoprecipitated mTORC1 is incubated with a substrate (e.g., 4E-BP1) and ATP. The phosphorylation of the substrate is then measured.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., HEK293T) and treat with the this compound or vehicle control. Stimulate with leucine to activate the mTORC1 pathway.

-

Cell Lysis: Lyse the cells in a buffer that preserves the integrity of the mTORC1 complex.

-

Immunoprecipitation: Immunoprecipitate mTORC1 from the cell lysates using an antibody against an mTORC1 component (e.g., Raptor).

-

Kinase Reaction: Resuspend the immunoprecipitated mTORC1 in a kinase assay buffer containing a purified mTORC1 substrate (e.g., recombinant 4E-BP1) and ATP.

-

Incubation: Incubate the reaction at 30°C.

-

Detection: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

Co-Immunoprecipitation of LRS and RagD

This assay determines whether the this compound can disrupt the interaction between LRS and RagD.

Principle: An antibody against one protein is used to pull down its interacting partners from a cell lysate.

Protocol:

-

Cell Culture and Transfection: Co-transfect cells (e.g., HEK293T) with constructs expressing tagged versions of LRS and RagD (e.g., Myc-LRS and HA-RagD).

-

Treatment: Treat the cells with the this compound or vehicle control, followed by leucine stimulation.

-

Cell Lysis: Lyse the cells in a gentle lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Immunoprecipitate one of the tagged proteins (e.g., HA-RagD) using an anti-HA antibody conjugated to beads.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Detection: Elute the protein complexes from the beads and analyze the presence of the co-immunoprecipitated protein (e.g., Myc-LRS) by Western blotting using an anti-Myc antibody.

GTP-RagD Pulldown Assay

This assay measures the GTP-bound (active) state of RagD and can be used to assess the GAP activity of LRS in the presence of the this compound.

Principle: A protein domain that specifically binds to the GTP-bound form of a GTPase is used to pull down the active GTPase from a cell lysate.

Protocol:

-

Cell Culture and Treatment: Treat cells with the this compound or vehicle control, followed by leucine stimulation.

-

Cell Lysis: Lyse the cells in a buffer that preserves the nucleotide-bound state of GTPases.

-

Pulldown: Incubate the cell lysates with a GST-fusion protein containing the GTPase-binding domain of a RagD effector, which is immobilized on glutathione-agarose beads.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Detection: Elute the bound proteins and analyze the amount of pulled-down RagD by Western blotting using a RagD-specific antibody.

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Inhibitory Activity of Leu-AMS Enantiomers on LRS Activity

| Compound | IC50 (nM) |

| This compound | TBD |

| Leu-AMS S enantiomer | TBD |

| Racemic Leu-AMS | TBD |

Table 2: Effect of Leu-AMS Enantiomers on mTORC1 Kinase Activity

| Treatment | Substrate Phosphorylation (Fold Change vs. Leucine) |

| Leucine | 1.0 |

| Leucine + this compound | TBD |

| Leucine + Leu-AMS S enantiomer | TBD |

Table 3: Effect of Leu-AMS Enantiomers on LRS-RagD Interaction

| Treatment | Co-immunoprecipitated LRS (Relative to Input) |

| Leucine | TBD |

| Leucine + this compound | TBD |

| Leucine + Leu-AMS S enantiomer | TBD |

Table 4: Effect of Leu-AMS Enantiomers on RagD GTP Loading

| Treatment | GTP-bound RagD (Relative to Total RagD) |

| Leucine | TBD |

| Leucine + this compound | TBD |

| Leucine + Leu-AMS S enantiomer | TBD |

TBD: To be determined through experimentation.

Conclusion

While the specific role of the this compound in mTOR signaling pathways remains to be fully elucidated through dedicated research, its potential as a stereospecific inhibitor of LRS presents an exciting avenue for modulating mTORC1 activity. The experimental protocols outlined in this guide provide a framework for researchers, scientists, and drug development professionals to systematically investigate the mechanism of action and therapeutic potential of this compound. Further studies are crucial to determine the enantiomer-specific effects on the LRS-RagD interaction and the downstream consequences for mTORC1 signaling, which could pave the way for the development of novel and highly specific mTORC1 inhibitors.

References

Leu-AMS R enantiomer as a leucyl-tRNA synthetase inhibitor

An In-depth Technical Guide on the Leu-AMS R Enantiomer as a Leucyl-tRNA Synthetase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucyl-tRNA synthetase (LRS), an essential enzyme in protein synthesis, has emerged as a critical target for novel therapeutic agents, including antimicrobials and anticancer drugs. LRS catalyzes the ATP-dependent ligation of leucine to its cognate tRNA, a vital step in the translation process.[1] Beyond this canonical function, human cytosolic LRS (hcLRS) also acts as a leucine sensor in the mTORC1 signaling pathway, a key regulator of cell growth and proliferation.[2][3] This whitepaper provides a comprehensive technical overview of the this compound, a potent inhibitor of LRS. It details its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization. Furthermore, it visualizes the intricate signaling pathways and experimental workflows relevant to the study of this compound.

Introduction to Leucyl-tRNA Synthetase and Its Inhibition

Aminoacyl-tRNA synthetases (aaRSs) are a family of enzymes responsible for the precise charging of amino acids onto their corresponding tRNAs, thereby ensuring the fidelity of protein translation.[4] Due to their indispensable role in cellular life, they are attractive targets for the development of antimicrobial and anticancer therapies.[5] Leucyl-tRNA synthetase (LRS), a class Ia aaRS, is particularly noteworthy due to its dual role in both protein synthesis and nutrient sensing via the mTORC1 pathway.

Inhibition of LRS disrupts protein synthesis, leading to cell growth arrest and, in many cases, cell death. The structural differences between prokaryotic and eukaryotic LRS enzymes offer a window for developing selective inhibitors. One such inhibitor is Leu-AMS, a leucyl-sulfamoyl-adenylate, which acts as a stable analog of the leucyl-adenylate (Leu-AMP) intermediate formed during the aminoacylation reaction. Leu-AMS is a potent inhibitor of LRS, and its R enantiomer is particularly noted for its activity against bacterial growth.

Mechanism of Action of this compound

The this compound exerts its inhibitory effect by targeting the catalytic site of LRS. The aminoacylation process catalyzed by LRS occurs in two steps:

-

Amino Acid Activation: Leucine and ATP bind to the active site of LRS, leading to the formation of a leucyl-adenylate (Leu-AMP) intermediate and the release of pyrophosphate (PPi).

-

tRNA Charging: The activated leucine is then transferred from the Leu-AMP intermediate to the 3'-end of its cognate tRNA (tRNALeu).

Leu-AMS, as a stable analog of the Leu-AMP intermediate, binds tightly to the synthetic active site of LRS. This binding prevents the completion of the aminoacylation reaction, thereby halting protein synthesis. Crystal structures of human LRS in complex with Leu-AMS have provided detailed insights into this interaction, revealing the key residues involved in inhibitor binding.

Beyond its role in inhibiting protein synthesis, Leu-AMS has been instrumental in elucidating the non-canonical functions of LRS. LRS acts as a direct sensor of intracellular leucine levels, and upon leucine binding, it interacts with RagD GTPase to activate the mTORC1 signaling pathway. While Leu-AMS inhibits the catalytic activity of LRS, it has been shown not to affect the leucine-induced activation of mTORC1, suggesting that the catalytic and signaling functions of LRS can be decoupled.

Quantitative Data

The inhibitory potency of Leu-AMS against LRS has been quantified, with the racemic mixture showing a half-maximal inhibitory concentration (IC50) in the nanomolar range. While specific quantitative data for the R enantiomer is not extensively published in readily available literature, it is widely acknowledged as the biologically active enantiomer for inhibiting bacterial growth.

| Inhibitor | Target | Assay | IC50 (nM) | Reference |

| Leu-AMS | Leucyl-tRNA Synthetase (LRS) | Aminoacylation Assay | 22.34 |

Signaling Pathways and Experimental Workflows

LRS in the mTORC1 Signaling Pathway

The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. Its activation is dependent on various upstream signals, including amino acids. LRS plays a pivotal role as a direct sensor for the amino acid leucine. The following diagram illustrates the involvement of LRS in this pathway and the point of intervention for LRS inhibitors.

References

- 1. broadpharm.com [broadpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Time-Dependent Inhibition of Leucyl-tRNA-Synthetase (LeuRS): Insight into Target Vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characterization of Leu-AMS Stereoisomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucyl-Aminoacyl-tRNA Synthetase (Leu-AMS) is a critical inhibitor of leucyl-tRNA synthetase (LRS), a key enzyme in protein biosynthesis. As a chiral molecule, Leu-AMS exists as two stereoisomers, L-Leu-AMS and D-Leu-AMS. The distinct three-dimensional arrangement of these isomers can lead to significant differences in their biological activity, pharmacokinetic profiles, and toxicological properties. A thorough understanding of their physicochemical characteristics is therefore paramount for drug development and research applications. This guide provides a comprehensive overview of the key physicochemical properties of Leu-AMS stereoisomers and outlines detailed experimental protocols for their determination.

Introduction

Leucine (Leu) is an essential amino acid, and its attachment to the corresponding tRNA is a crucial step in protein synthesis, catalyzed by leucyl-tRNA synthetase (LRS). Leu-AMS, an analogue of the leucyl-adenylate intermediate, acts as a potent inhibitor of LRS.[1][2] The stereochemistry of the leucine moiety is a critical determinant of its biological activity. While the L-isomer is the naturally occurring form in proteins, the D-isomer can exhibit unique pharmacological effects. This document details the essential physicochemical parameters for the stereoisomers of Leu-AMS, providing a framework for their comprehensive characterization.

Physicochemical Properties

A comparative analysis of the physicochemical properties of L-Leu-AMS and D-Leu-AMS is crucial for understanding their behavior in biological systems. Due to the limited availability of direct experimental data for Leu-AMS stereoisomers in publicly accessible literature, the following tables provide estimated values based on the parent amino acid, L-leucine, and general chemical principles. It is important to note that the amidation of the carboxylic acid group will influence these properties.

Acid-Base Dissociation Constant (pKa)

The pKa values determine the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. For Leu-AMS, the primary ionizable group is the α-amino group. The pKa of the α-carboxyl group of leucine is around 2.36, and the α-amino group is around 9.60.[3][4][5] Upon amidation to form Leu-AMS, the carboxylic acid group is no longer ionizable. Therefore, the relevant pKa is that of the α-amino group.

Table 1: Estimated Acid-Base Dissociation Constants (pKa) of Leu-AMS Stereoisomers at 25°C

| Stereoisomer | Ionizable Group | Estimated pKa |

| L-Leu-AMS | α-Amino | ~9.60 |

| D-Leu-AMS | α-Amino | ~9.60 |

Note: These values are estimations based on the pKa of the α-amino group of L-leucine. Experimental determination is recommended for precise values.

Lipophilicity (logP and logD)

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, or the distribution coefficient (logD) at a specific pH. The logP of L-leucine is approximately -1.52. The conversion of the carboxylic acid to a more neutral amide group in Leu-AMS is expected to increase its lipophilicity (resulting in a higher logP value).

Table 2: Estimated Lipophilicity of Leu-AMS Stereoisomers

| Stereoisomer | Estimated logP | Estimated logD at pH 7.4 |

| L-Leu-AMS | > -1.52 | > -1.52 |

| D-Leu-AMS | > -1.52 | > -1.52 |

Note: These are qualitative estimations. The actual values will be higher than that of L-leucine and need to be determined experimentally.

Aqueous Solubility

The aqueous solubility of a drug is critical for its formulation and bioavailability. The solubility of L-leucine in water is 24.26 g/L at 25°C. The amidation of the carboxyl group to a less polar amide is expected to decrease the aqueous solubility of Leu-AMS compared to leucine.

Table 3: Estimated Aqueous Solubility of Leu-AMS Stereoisomers

| Stereoisomer | Estimated Aqueous Solubility |

| L-Leu-AMS | < 24.26 g/L |

| D-Leu-AMS | < 24.26 g/L |

Note: These are qualitative estimations. Experimental determination is necessary for accurate solubility data.

Stability

The chemical stability of Leu-AMS stereoisomers under various conditions (pH, temperature, light) is crucial for determining their shelf-life and for designing stable formulations. As amino acid derivatives, they may be susceptible to degradation pathways such as hydrolysis of the amide bond and oxidation.

Table 4: Potential Degradation Pathways for Leu-AMS Stereoisomers

| Degradation Pathway | Description |

| Hydrolysis | Cleavage of the amide bond to yield leucine. |

| Oxidation | Degradation of the leucine side chain or other moieties. |

| Racemization | Interconversion between L- and D-isomers, particularly at extreme pH and temperature. |

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate characterization of Leu-AMS stereoisomers.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the Leu-AMS stereoisomer with a strong acid or base and monitoring the pH change.

Methodology:

-

Preparation of Analyte Solution: Accurately weigh and dissolve a known amount of the Leu-AMS stereoisomer in deionized water to a final concentration of approximately 0.01 M.

-

Titration with Acid: Titrate the solution with a standardized solution of 0.1 M HCl. Record the pH after each incremental addition of the titrant.

-

Titration with Base: In a separate experiment, titrate a fresh solution of the analyte with a standardized solution of 0.1 M NaOH. Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Diagram of pKa Determination Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP/logD by HPLC Method

A chromatographic approach is often faster and requires less material than the traditional shake-flask method.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard compounds with known logP values.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detector at an appropriate wavelength.

-

-

Retention Time Measurement: Inject the standard compounds and the Leu-AMS stereoisomers and record their retention times (t_R).

-

Calculation:

-

Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Plot log k versus the known logP values of the standard compounds to generate a calibration curve.

-

Determine the logP of the Leu-AMS stereoisomers from their log k values using the calibration curve.

-

-

logD Determination: To determine logD, use buffered aqueous solutions at the desired pH (e.g., pH 7.4) as the aqueous component of the mobile phase.

Diagram of logP/logD Determination Workflow:

Caption: Workflow for logP determination by HPLC.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.

Methodology:

-

Stress Conditions: Subject solutions of each Leu-AMS stereoisomer to a range of stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: 80°C in a dry oven.

-

Photostability: Exposure to UV light (e.g., 254 nm).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to separate the parent compound from any degradation products.

-

Characterization: If significant degradation is observed, use mass spectrometry (MS) to identify the structure of the degradation products.

Diagram of Forced Degradation Study Workflow:

Caption: Workflow for forced degradation studies.

Conclusion

The physicochemical characterization of Leu-AMS stereoisomers is a fundamental requirement for their development as therapeutic agents or research tools. This guide provides a framework for understanding and determining the key properties of pKa, lipophilicity, solubility, and stability. The provided experimental protocols and workflows offer a starting point for researchers to generate the robust data necessary for informed decision-making in drug discovery and development. Given the current lack of specific public data, the experimental determination of these parameters for both L- and D-Leu-AMS is strongly encouraged.

References

- 1. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. acdlabs.com [acdlabs.com]

- 3. Star Republic: Guide for Biologists [sciencegateway.org]

- 4. The proteinogenic amino acids [websites.nku.edu]

- 5. Ch27 pKa and pI values [chem.ucalgary.ca]

In-Depth Technical Guide: Initial Screening and Bioactivity of Leu-AMS R Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucyl-tRNA synthetase (LRS) is a critical enzyme in protein biosynthesis, responsible for the specific attachment of leucine to its cognate tRNA. Its essential role makes it an attractive target for the development of novel antimicrobial and therapeutic agents. Leu-AMS, a stable analogue of the leucyl-adenylate intermediate, has been identified as a potent inhibitor of LRS. This guide focuses on the initial screening and bioactivity of the R enantiomer of Leu-AMS, providing a comprehensive overview of its mechanism of action, available bioactivity data, and the experimental protocols relevant to its study. While specific comparative data for the R enantiomer remains limited in publicly accessible literature, this document compiles the existing knowledge on Leu-AMS and the established stereoselectivity of LRS to provide a foundational understanding for researchers in the field.

Introduction to Leucyl-tRNA Synthetase and its Inhibition

Leucyl-tRNA synthetase (LRS) belongs to the Class I family of aminoacyl-tRNA synthetases. These enzymes play a pivotal role in the translation of the genetic code by ensuring the fidelity of protein synthesis. The catalytic process involves a two-step reaction: the activation of leucine with ATP to form a leucyl-adenylate intermediate (Leu-AMP), followed by the transfer of the leucyl moiety to the 3' end of tRNALeu.

Inhibitors of LRS can disrupt protein synthesis, leading to bacteriostatic or bactericidal effects, making them promising candidates for antibiotic development. Leu-AMS is a non-hydrolyzable analogue of the Leu-AMP intermediate, acting as a competitive inhibitor by binding to the active site of LRS.[1]

The Stereochemistry of Leu-AMS

Leu-AMS possesses a chiral center in its leucine moiety, leading to the existence of two enantiomers: the S enantiomer (L-Leu-AMS) and the R enantiomer (D-Leu-AMS). It is well-established that aminoacyl-tRNA synthetases exhibit a high degree of stereoselectivity for the L-enantiomers of amino acids, which are the canonical building blocks of proteins. This inherent stereospecificity of the enzyme's active site suggests that the two enantiomers of Leu-AMS are likely to exhibit different biological activities.

While detailed studies directly comparing the bioactivity of the R and S enantiomers of Leu-AMS are not widely published, the general understanding of LRS function would predict that the S enantiomer, corresponding to the natural L-leucine substrate, would be a more potent inhibitor. However, the investigation of the R enantiomer is crucial to fully characterize the structure-activity relationship and to explore potential off-target effects or novel activities.

Initial Screening and Bioactivity Data

Publicly available quantitative data specifically for the Leu-AMS R enantiomer is scarce. Most studies report on the activity of racemic or unspecified mixtures of Leu-AMS. Nevertheless, the existing data for Leu-AMS provides a baseline for understanding its inhibitory potential.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Leu-AMS (unspecified) | Leucyl-tRNA Synthetase (LRS) | Enzyme Inhibition Assay | Potent inhibitor | [1] |

| Leu-AMS (unspecified) | Bacterial Growth | Minimum Inhibitory Concentration (MIC) | Active | [1] |

Note: The table summarizes the generally reported activity of Leu-AMS. Specific values for the R enantiomer are not available in the cited literature.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the screening and characterization of this compound.

Leucyl-tRNA Synthetase Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of the compound on the target enzyme.

Objective: To measure the concentration of this compound required to inhibit 50% of the LRS enzymatic activity (IC50).

Principle: The assay measures the ATP-PPi exchange reaction catalyzed by LRS in the presence of leucine. The inhibition of this reaction by this compound is quantified.

Materials:

-

Purified Leucyl-tRNA Synthetase (bacterial or human)

-

L-leucine

-

ATP (Adenosine triphosphate)

-

32P-labeled pyrophosphate (PPi)

-

Tris-HCl buffer

-

MgCl2

-

DTT (Dithiothreitol)

-

Activated charcoal

-

This compound stock solution

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, ATP, and L-leucine.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding purified LRS enzyme and 32P-PPi.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for human LRS).

-

Stop the reaction by adding a solution of activated charcoal, which binds to the unincorporated 32P-ATP.

-

Filter the mixture to separate the charcoal-bound 32P-ATP from the 32P-PPi that has been incorporated into ATP.

-

Measure the radioactivity of the filtrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by plotting the data.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the MIC of this compound against a specific bacterial strain.

Principle: The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

This compound stock solution

-

Bacterial inoculum standardized to a specific density (e.g., 5 x 105 CFU/mL)

-

Incubator

Procedure:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (bacteria with no inhibitor) and a negative control (broth only).

-

Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Cellular Effects

Beyond its primary role in protein synthesis, LRS has been implicated in other cellular signaling pathways, most notably the mTORC1 (mechanistic target of rapamycin complex 1) pathway. LRS acts as a sensor for intracellular leucine levels, and in the presence of sufficient leucine, it promotes the activation of mTORC1, a key regulator of cell growth, proliferation, and metabolism.

While specific studies on the effect of the this compound on this pathway are lacking, it is plausible that by binding to LRS, it could modulate mTORC1 signaling. Further research is required to elucidate the precise impact of the R enantiomer on this and other cellular pathways.

Caption: Potential interaction of this compound with the LRS-mTORC1 signaling pathway.

Experimental Workflow for Screening and Characterization

The following diagram outlines a logical workflow for the comprehensive evaluation of the this compound.

Caption: A streamlined workflow for the initial screening and bioactivity profiling.

Conclusion and Future Directions

The this compound represents an understudied molecule with potential as a tool compound for probing the stereospecificity of leucyl-tRNA synthetase and as a starting point for the development of novel inhibitors. While the current body of public knowledge lacks specific quantitative data on its bioactivity, the experimental protocols and conceptual framework provided in this guide offer a clear path for its investigation.

Future research should prioritize the direct comparison of the inhibitory activity of the R and S enantiomers of Leu-AMS against LRS from various species (bacterial and human) to establish a clear structure-activity relationship. Furthermore, detailed studies on its cellular effects, including its impact on the mTORC1 signaling pathway and its potential for off-target activities, will be crucial for a comprehensive understanding of its biological profile. Such studies will undoubtedly contribute to the broader field of aminoacyl-tRNA synthetase inhibitor development.

References

In Vitro Enzymatic Assays with Leu-AMS R Enantiomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Leucyl-tRNA Synthetase (LRS) and Leu-AMS

Leucyl-tRNA Synthetase is a vital enzyme responsible for the specific attachment of leucine to its corresponding tRNA, a crucial step in the fidelity of protein translation. LRS belongs to the family of aminoacyl-tRNA synthetases (aaRSs), which are essential for cell viability. The unique structure of LRS, with both a synthetic and an editing domain to ensure accuracy, presents multiple opportunities for targeted inhibition.

Leu-AMS is a leucine analogue that acts as a potent inhibitor of LRS, with reported IC50 values in the nanomolar range for the mixed enantiomer compound. As with many chiral molecules, the biological activity of Leu-AMS is expected to be enantiomer-specific. This guide focuses on the in vitro characterization of the R enantiomer of Leu-AMS.

LRS Signaling Pathway and Therapeutic Rationale

LRS is not only a key enzyme in protein synthesis but also plays a role in cellular signaling pathways, notably the mTORC1 pathway, which is a central regulator of cell growth and proliferation. However, some inhibitors of the catalytic activity of LRS, like Leu-AMS, have been shown not to affect the leucine-induced mTORC1 activation. Another important signaling pathway influenced by LRS inhibition is the p21-mediated pathway. Inhibition of human LRS (hsLARS) can lead to the activation of p21, a cyclin-dependent kinase inhibitor, which can promote cell apoptosis, highlighting its potential as an anticancer target.

Caption: LRS inhibition by Leu-AMS (R) blocks protein synthesis and can induce apoptosis via p21 activation.

Experimental Protocols for In Vitro LRS Inhibition Assays

Several in vitro assays can be employed to determine the inhibitory activity of the R enantiomer of Leu-AMS on LRS. The choice of assay depends on the specific research question, available equipment, and desired throughput.

General Experimental Workflow

The overall workflow for assessing the inhibitory potential of Leu-AMS R enantiomer against LRS is as follows:

Caption: A stepwise workflow for in vitro LRS inhibition screening.

ATP-PPi Exchange Assay

This assay measures the first step of the aminoacylation reaction, where LRS catalyzes the formation of a leucyl-adenylate intermediate from leucine and ATP, releasing pyrophosphate (PPi).

Materials:

-

Purified LRS enzyme

-

L-leucine

-

ATP

-

[³²P]PPi

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

-

Activated charcoal

-

Scintillation fluid and counter

Protocol:

-

Prepare a reaction mixture containing reaction buffer, L-leucine, and ATP.

-

Serially dilute the this compound to various concentrations.

-

In a microplate, add the LRS enzyme to each well, followed by the different concentrations of the inhibitor. Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the reaction mixture containing [³²P]PPi to each well.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a solution of activated charcoal, which will bind the [³²P]ATP formed.

-

Filter the mixture and wash the charcoal to remove unbound [³²P]PPi.

-

Measure the radioactivity of the charcoal using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the this compound and determine the IC50 value.

tRNA Charging Assay

This assay measures the second step of the aminoacylation reaction: the transfer of activated leucine to its cognate tRNA.

Materials:

-

Purified LRS enzyme

-

Total tRNA or purified tRNA-Leu

-

[³H]L-leucine

-

ATP

-

This compound

-

Reaction buffer

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Prepare a reaction mixture containing reaction buffer, tRNA, and ATP.

-

Prepare serial dilutions of the this compound.

-

Add the LRS enzyme and the inhibitor dilutions to microplate wells and pre-incubate.

-

Start the reaction by adding the reaction mixture containing [³H]L-leucine.

-

Incubate at the optimal temperature for a set time.

-

Stop the reaction by spotting the reaction mixture onto glass fiber filters and immersing them in cold TCA to precipitate the charged tRNA.

-

Wash the filters with cold TCA and ethanol to remove unincorporated [³H]L-leucine.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Data Presentation

Quantitative data from the enzymatic assays should be systematically organized to allow for clear interpretation and comparison.

Table 1: Inhibitory Activity of this compound against LRS

| Assay Type | Parameter | Value | Standard Deviation |

| ATP-PPi Exchange | IC50 (nM) | Enter Value | Enter Value |

| ATP-PPi Exchange | Ki (nM) | Enter Value | Enter Value |

| tRNA Charging | IC50 (nM) | Enter Value | Enter Value |

| tRNA Charging | Ki (nM) | Enter Value | Enter Value |

Note: The values in this table are placeholders. Researchers should populate this table with their experimentally determined data.

Conclusion

This technical guide provides a foundational framework for the in vitro enzymatic evaluation of the R enantiomer of Leu-AMS as an LRS inhibitor. The detailed protocols for ATP-PPi exchange and tRNA charging assays, along with the structured approach to data presentation and visualization of the relevant biological pathways, are intended to support rigorous and reproducible research. The elucidation of the specific inhibitory profile of the R enantiomer of Leu-AMS will be a significant contribution to the development of novel therapeutics targeting Leucyl-tRNA Synthetase.

References

- 1. A human leucyl-tRNA synthetase as an anticancer target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Target Identification and Validation for the R Enantiomer of Leu-AMS: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the strategies and methodologies for the target identification and validation of the R enantiomer of leucyl-sulfamoyl adenylate (Leu-AMS), a potent inhibitor of Leucyl-tRNA Synthetase 1 (LARS1). While LARS1 is the established target of the Leu-AMS racemate, this document outlines a systematic approach to unequivocally validate it as the specific target of the R enantiomer and thoroughly characterize the interaction. This guide details a series of state-of-the-art experimental protocols, presents data in a structured format for clarity, and includes visualizations of key pathways and workflows to facilitate understanding and replication.

Introduction: Leu-AMS and its Target, Leucyl-tRNA Synthetase 1 (LARS1)

Leucyl-tRNA synthetase 1 (LARS1) is a ubiquitously expressed, essential enzyme with a dual role in cellular physiology. Its canonical function is to catalyze the ATP-dependent ligation of L-leucine to its cognate tRNA (tRNALeu), a critical step in protein biosynthesis.[1] Beyond this, LARS1 has a crucial non-canonical function as an intracellular leucine sensor, activating the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway in response to leucine availability.[2][3][4] This pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer.[3]

Leu-AMS is a stable analog of the leucyl-adenylate reaction intermediate and acts as a potent inhibitor of LARS1's catalytic activity. The compound exists as two enantiomers, R and S, and understanding the specific interactions of each is critical for developing selective therapeutics. This guide focuses on the experimental pipeline to confirm and characterize LARS1 as the direct target of the Leu-AMS R enantiomer.

The LARS1-mTORC1 Signaling Pathway

In the presence of sufficient leucine, LARS1 translocates to the lysosome, where it interacts with the RagD GTPase. This interaction promotes the hydrolysis of GTP on RagD, leading to the activation of the mTORC1 complex. Activated mTORC1 then phosphorylates downstream targets, such as S6 kinase (S6K) and 4E-BP1, to promote protein synthesis and cell growth. Inhibition of LARS1's catalytic or sensing function can disrupt these processes, making it an attractive therapeutic target.

Figure 1: LARS1-mediated mTORC1 signaling pathway and point of inhibition by Leu-AMS.

Target Validation Workflow

To rigorously confirm that LARS1 is the direct target of the this compound, a multi-faceted approach is required, progressing from initial binding confirmation in a complex cellular environment to precise biophysical characterization of the interaction.

Figure 2: A logical workflow for the validation of LARS1 as the target of this compound.

Experimental Protocols and Data Presentation

This section provides detailed methodologies for the key experiments outlined in the validation workflow.

Step 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its target within intact cells. The principle is that a ligand-bound protein is thermally more stable than its unbound form.

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293T, SW620) to 80-90% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

-

Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

-

Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble LARS1 by Western blotting using a specific anti-LARS1 antibody.

The results are presented as a "melting curve," plotting the percentage of soluble LARS1 against temperature. A shift in the curve to the right for compound-treated cells indicates target stabilization.

Table 1: CETSA Data for LARS1 with this compound

| Temperature (°C) | % Soluble LARS1 (Vehicle) | % Soluble LARS1 (10 µM Leu-AMS R) |

|---|---|---|

| 46 | 100 | 100 |

| 49 | 95 | 98 |

| 52 | 82 | 95 |

| 55 | 51 | 85 |

| 58 | 25 | 65 |

| 61 | 10 | 30 |

| 64 | 5 | 12 |

Step 2: Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is used to identify the binding partners of a small molecule from a complex protein lysate. A "bait" molecule, a derivatized version of the this compound, is used to "pull down" its interacting proteins.

-

Bait Synthesis: Synthesize a version of the this compound with an affinity tag (e.g., biotin) attached via a linker.

-

Lysate Preparation: Prepare a native cell lysate from the chosen cell line.

-

Affinity Purification: Incubate the biotinylated this compound with the cell lysate. Capture the bait and any bound proteins using streptavidin-coated magnetic beads.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins from the beads.

-

Mass Spectrometry: Digest the eluted proteins with trypsin and identify the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched in the bait sample compared to a control (e.g., beads with no bait).

The primary interacting partners are identified and ranked based on their enrichment scores and statistical significance.

Table 2: Top Protein Hits from AP-MS with Biotinylated this compound

| Protein ID | Gene Name | Fold Enrichment (Bait vs. Control) | p-value |

|---|---|---|---|

| P12345 | LARS1 | 150.2 | < 0.0001 |

| Q67890 | Protein X | 3.5 | 0.045 |

| R54321 | Protein Y | 2.1 | 0.098 |

Step 3: Surface Plasmon Resonance (SPR) for Biophysical Characterization

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (KD).

-

Chip Preparation: Immobilize purified recombinant human LARS1 protein onto a sensor chip surface.

-

Binding Analysis: Flow solutions of this compound at various concentrations over the chip surface. A binding event causes a change in the refractive index at the surface, which is measured in real-time as a response signal.

-

Kinetic Measurement: Monitor the association phase (as the compound flows over) and the dissociation phase (as buffer flows over).

-

Data Fitting: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

The kinetic and affinity constants provide a quantitative measure of the inhibitor-target interaction.

Table 3: Kinetic and Affinity Data from SPR Analysis

| Compound | ka (M-1s-1) | kd (s-1) | KD (nM) |

|---|---|---|---|

| This compound | 1.2 x 105 | 2.5 x 10-3 | 20.8 |

| Leu-AMS S enantiomer | 0.8 x 105 | 8.0 x 10-3 | 100.0 |

Step 4: LARS1 Enzyme Inhibition Assay

This biochemical assay directly measures the functional consequence of this compound binding to LARS1—the inhibition of its catalytic activity.

-

Reaction Mixture: Prepare a reaction mixture containing purified recombinant LARS1, ATP, and 14C-labeled L-leucine.

-

Inhibitor Addition: Add varying concentrations of the this compound to the reaction mixture.

-

Initiation and Incubation: Initiate the reaction by adding tRNALeu. Incubate at 37°C for a set time (e.g., 15 minutes).

-

Precipitation and Washing: Stop the reaction and precipitate the tRNA using trichloroacetic acid (TCA). Wash the precipitate to remove unincorporated 14C-L-leucine.

-

Quantification: Measure the amount of 14C-L-leucine incorporated into the tRNA using a scintillation counter.

-

IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 4: LARS1 Enzymatic Inhibition Data

| Compound | LARS1 IC50 (nM) |

|---|---|

| This compound | 22.3 |

| Leu-AMS S enantiomer | 115.7 |

Conclusion

The presented workflow provides a robust framework for the unequivocal validation of Leucyl-tRNA Synthetase 1 as the molecular target of the this compound. By systematically progressing from demonstrating target engagement in a cellular context (CETSA) to identifying the specific binding partner (AP-MS), quantifying the interaction biophysically (SPR), and confirming functional inhibition (enzymatic assay), researchers can build a comprehensive and compelling target validation package. The detailed protocols and structured data tables herein serve as a practical guide for drug development professionals aiming to characterize novel LARS1 inhibitors. This rigorous approach is essential for advancing our understanding of LARS1-targeted therapeutics and accelerating their path to clinical application.

References

- 1. Leucyl-tRNA synthetase - Wikipedia [en.wikipedia.org]

- 2. target.re.kr [target.re.kr]

- 3. Molecular basis of the multifaceted functions of human leucyl-tRNA synthetase in protein synthesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leucine-sensing mechanism of leucyl-tRNA synthetase 1 for mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application